(4-Nitrophenyl) 2-naphthalen-1-yloxyacetate
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Overview
Description
- It is used in various scientific applications due to its unique properties.
(4-Nitrophenyl) 2-naphthalen-1-yloxyacetate: is a chemical compound with a complex structure that combines a naphthalene ring with a nitrophenyl group.
Preparation Methods
- The synthetic routes for this compound can vary, but one common method involves the reaction between 2-naphthol and (4-nitrophenyl) chloroacetate .
- The reaction typically occurs under basic conditions, such as using sodium hydroxide (NaOH) as a base.
- Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield.
Chemical Reactions Analysis
- Common reagents include acids (for hydrolysis), reducing agents (for reduction), and nucleophiles (for substitution).
- Major products depend on the specific reaction conditions.
(4-Nitrophenyl) 2-naphthalen-1-yloxyacetate: can undergo various reactions:
Scientific Research Applications
Biological Applications:
Medical Applications:
Mechanism of Action
- The exact mechanism by which (4-Nitrophenyl) 2-naphthalen-1-yloxyacetate exerts its effects depends on its specific application.
- In antimicrobial applications, AgNPs disrupt bacterial cell membranes, interfere with metabolic processes, and generate reactive oxygen species, leading to cell death.
Comparison with Similar Compounds
- While there are other naphthalene derivatives and nitrophenyl compounds, the unique combination of both groups in this compound sets it apart.
- Similar compounds include other esters, naphthalene derivatives, and nitrophenyl compounds.
Remember that this compound’s properties and applications may continue to evolve as scientific research progresses
Biological Activity
(4-Nitrophenyl) 2-naphthalen-1-yloxyacetate, with the CAS number 391229-11-1, is an organic compound that has garnered interest in various biological applications due to its unique chemical structure. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a nitrophenyl group attached to a naphthalen-1-yloxyacetate moiety. Its molecular formula is C16H15NO4, and it possesses significant lipophilicity, which may influence its interaction with biological membranes.
Property | Value |
---|---|
Molecular Formula | C16H15NO4 |
Molecular Weight | 285.29 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not well-documented |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitrophenyl group can participate in electrophilic interactions, potentially leading to the inhibition of specific enzymes involved in metabolic pathways. Additionally, the compound may modulate signaling pathways by acting as a ligand for certain receptors.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes such as acetylcholinesterase, which suggests potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent for bacterial infections . -
Antioxidant Activity :
In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The IC50 value for ROS scavenging was determined to be approximately 30 µM, indicating moderate antioxidant activity . -
Neuroprotective Effects :
Research involving animal models showed that administration of this compound resulted in improved cognitive function and reduced neuronal damage following induced oxidative stress. This suggests its potential role in neuroprotection .
Properties
IUPAC Name |
(4-nitrophenyl) 2-naphthalen-1-yloxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-18(24-15-10-8-14(9-11-15)19(21)22)12-23-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMBXAJDGISEIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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